molecular formula C13H21NO2S B4667897 N-butyl-N-ethyl-1-phenylmethanesulfonamide

N-butyl-N-ethyl-1-phenylmethanesulfonamide

Cat. No.: B4667897
M. Wt: 255.38 g/mol
InChI Key: OCLYVBOQSMKNIN-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-1-phenylmethanesulfonamide is an organosulfur compound with the molecular formula C13H21NO2S It is characterized by the presence of a sulfonamide group attached to a phenyl ring, along with butyl and ethyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-ethyl-1-phenylmethanesulfonamide typically involves the reaction of phenylmethanesulfonyl chloride with N-butyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

PhCH2SO2Cl+N-butyl-N-ethylamineThis compound+HCl\text{PhCH}_2\text{SO}_2\text{Cl} + \text{N-butyl-N-ethylamine} \rightarrow \text{this compound} + \text{HCl} PhCH2​SO2​Cl+N-butyl-N-ethylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-ethyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of phenylmethanesulfonic acid.

    Reduction: Formation of N-butyl-N-ethylamine and phenylmethane.

    Substitution: Formation of nitrophenylmethanesulfonamide or bromophenylmethanesulfonamide.

Scientific Research Applications

N-butyl-N-ethyl-1-phenylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-1-phenylmethanesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

N-butyl-N-ethyl-1-phenylmethanesulfonamide can be compared with other sulfonamide compounds such as:

  • N-methyl-N-phenylmethanesulfonamide
  • N-ethyl-N-phenylmethanesulfonamide
  • N-butyl-N-methyl-1-phenylmethanesulfonamide

Uniqueness:

  • The presence of both butyl and ethyl groups on the nitrogen atom provides unique steric and electronic properties, which can influence its reactivity and binding affinity to biological targets.
  • Compared to other sulfonamides, this compound may exhibit different solubility and stability profiles, making it suitable for specific applications.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-butyl-N-ethyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-3-5-11-14(4-2)17(15,16)12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLYVBOQSMKNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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